

receptor binding affinity of (Phe²,Orn⁸)-oxytocin

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Compound Focus: (Phe²,Orn⁸)-oxytocin

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Pharmacological Profile of (Phe²,Orn⁸)-Oxytocin

The table below summarizes the key characteristics of (Phe²,Orn⁸)-oxytocin (also referred to as [Phe²,Orn⁸]VT or Vasotocin analogue) based on the retrieved research.

Aspect	Description
Primary Pharmacological Role	Characterized as a V1 vasopressin receptor agonist in rat brain studies [1].
Receptor Selectivity	In the rat brain, it distinguishes V1 receptors from renal V2 and anterior pituitary V1b receptors [1]. For human receptors, it presents a mixed V1a/Oxytocin receptor (OTR) pharmacological profile [2].
Key Experimental Findings	Used in competition experiments to define the ligand specificity of vasopressin binding sites in the rat brain, confirming they are V1 receptors [1].
Notable Characteristics	A vasotocin structural analogue, F-180, was designed based on its structure. Marked species-specific differences exist; its selectivity for human V1a receptors is weak compared to its action on rat receptors [2].

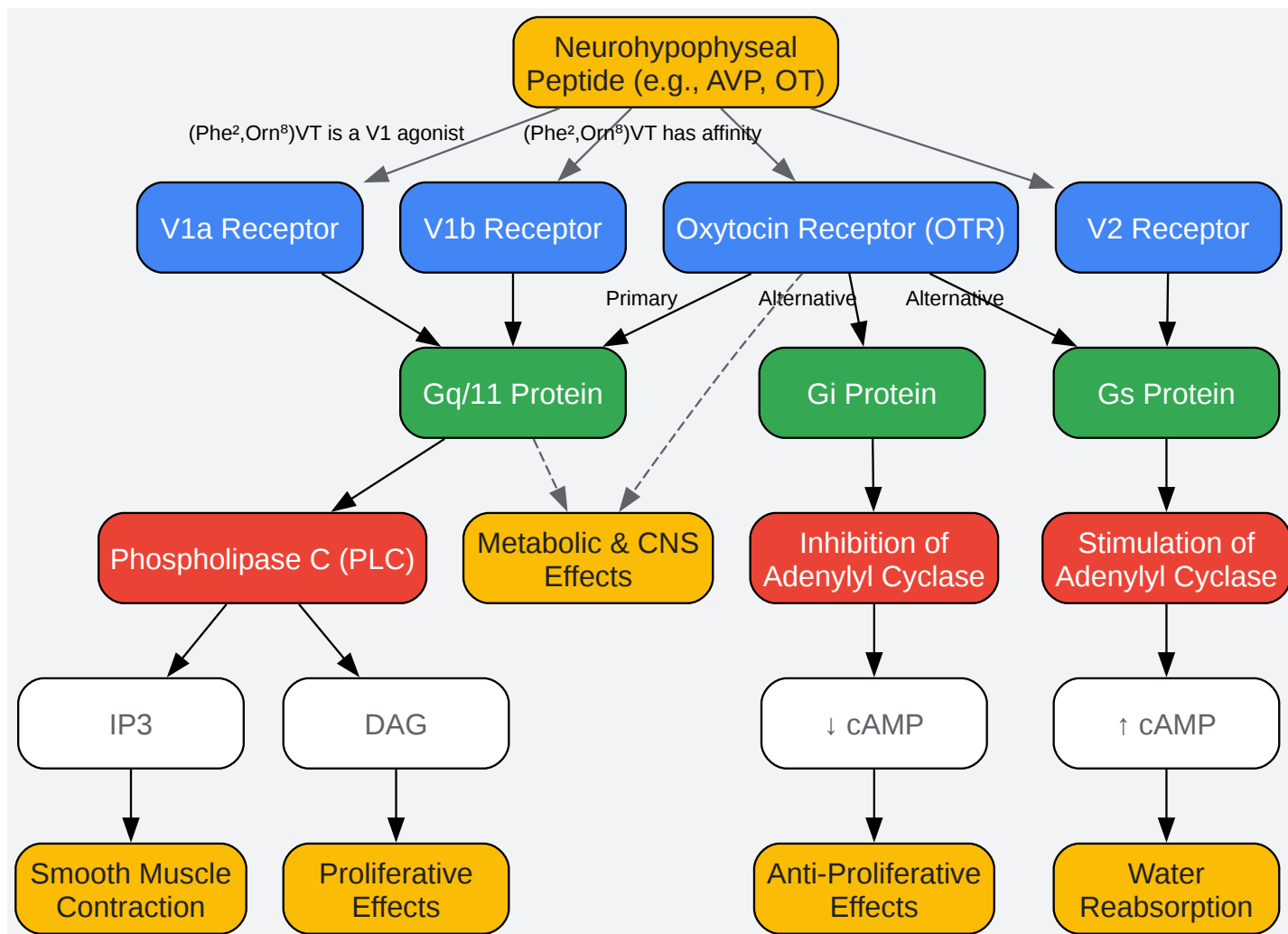
Experimental Context & Methodologies

The studies referencing (Phe²,Orn⁸)-oxytocin employed several sophisticated techniques to characterize its function. Here are the key methodological details that support the data in the table:

- **Ligand Binding and Specificity assays:** The foundational study used **light microscopic autoradiography** on rat brain slices. The binding specificity of tritiated vasopressin ([³H]AVP) and oxytocin ([³H]OT) was assessed through competition experiments. In these assays, (Phe²,Orn⁸)VT was used as an unlabeled competing ligand to confirm that the sites binding [³H]AVP were V1 receptors, as it effectively displaced the radioligand [1].
- **Receptor Profiling:** Later research characterized the compound's affinity for human receptors using **radioligand binding assays** on cell membranes from **CHO (Chinese Hamster Ovary) cells** that were genetically engineered to stably express individual human vasopressin and oxytocin receptor subtypes (hV1a-R, hV1b-R, hV2-R, hOT-R). This method allowed for a precise determination of its binding affinity (K_i) and selectivity profile for each human receptor [2].
- **Functional Assays:** Beyond binding, functional studies are crucial. While not directly reported for (Phe²,Orn⁸)-oxytocin in these results, the standard approach is demonstrated with the related analogue F-180. This involves measuring second messenger systems; for V1a receptors, which are coupled to G_q proteins, this typically entails measuring the stimulation of **inositol phosphate accumulation** in transfected cells or primary tissue cultures [2].

Neurohypophyseal Peptide Receptor Interactions

Based on the search results, (Phe²,Orn⁸)-oxytocin is part of a family of structurally related nonapeptides. The following diagram illustrates the general signaling pathways activated by these peptides and their receptors, which provides context for its pharmacological action.



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This diagram shows that (Phe²,Orn⁸)-oxytocin primarily targets the V1 receptor pathway, which is coupled to Gq proteins and leads to phospholipase C (PLC) activation. This pathway is known to mediate effects like smooth muscle contraction [1] [3]. The oxytocin receptor (OTR), for which the compound also shows affinity, can signal through multiple G-proteins (Gq, Gi, Gs), resulting in diverse cellular outcomes including proliferation, metabolism, and social behaviors [3] [4].

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